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Abstract

Luvixasertib (formerly CFI-402257) is a potent, selective, and orally bioavailable inhibitor of
the dual-specificity protein kinase TTK (also known as Monopolar Spindle 1 or Mps1). TTK is a
critical regulator of the Spindle Assembly Checkpoint (SAC), a key cellular mechanism that
ensures the fidelity of chromosome segregation during mitosis. In numerous cancer types, TTK
is overexpressed, contributing to aneuploidy and promoting tumor cell survival and
proliferation. Luvixasertib's targeted inhibition of TTK disrupts this checkpoint, leading to
catastrophic mitotic errors, aneuploidy, and subsequent apoptotic cell death in malignant cells.
This document provides an in-depth technical overview of the discovery, mechanism of action,
preclinical data, and clinical development of Luvixasertib for researchers, scientists, and drug
development professionals.

Discovery and Selectivity

Luvixasertib was developed by the Campbell Family Institute for Breast Cancer Research at
the University Health Network as a first-in-class, orally active inhibitor of TTK.[1] It belongs to
the pyrazolo-pyrimidine class of small molecules.[2]

Kinase Selectivity

A key attribute of Luvixasertib is its high selectivity for TTK kinase. In vitro kinase assays
demonstrated a potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of
1.7 nM and a Ki of 0.1 nM.[3][4][5] When tested against a panel of 262 other human kinases at
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a concentration of 1 uM, Luvixasertib showed negligible activity, highlighting its remarkable
specificity and reducing the potential for off-target effects.[2][3][4]

Mechanism of Action: Targeting the Spindle
Assembly Checkpoint

TTK/Mps1l is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial signaling
pathway that prevents the premature separation of sister chromatids until all chromosomes are
correctly attached to the mitotic spindle.[6]

TTK Activation: TTK is activated during mitosis and localizes to the kinetochores, the protein
structures on chromatids where spindle fibers attach.

¢ SAC Signaling: Unattached kinetochores activate TTK, which then phosphorylates
downstream targets to initiate a signaling cascade. This cascade leads to the formation of
the Mitotic Checkpoint Complex (MCC).

e Anaphase Inhibition: The MCC inhibits the Anaphase-Promoting Complex/Cyclosome
(APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin
B1, thereby blocking the onset of anaphase.

o Luvixasertib's Role: Luvixasertib, as a potent TTK inhibitor, prevents the initial
phosphorylation events. This action effectively inactivates the SAC, even in the presence of
unattached chromosomes.[3][7]

o Consequence: The inactivation of the SAC leads to a premature exit from mitosis, severe
chromosome missegregation, gross aneuploidy, and ultimately, apoptosis in cancer cells.[8]
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Caption: Mechanism of Action of Luvixasertib on the Spindle Assembly Checkpoint.

Preclinical Data

Luvixasertib has demonstrated robust anti-cancer activity in a range of preclinical models.

In Vitro Activity

Luvixasertib is a potent inhibitor of cell growth across a broad panel of human cancer-derived
cell lines, with a median 1C50 value of 15 nM.[2] In HCT116 colon cancer cells, treatment with
Luvixasertib (50-100 nM) induced a dose-dependent increase in cells with aneuploid DNA
content.[3][4] This was accompanied by a progressive accumulation of apoptotic cells,
detectable as early as 16 hours post-treatment.[3][4] In triple-negative breast cancer (TNBC)
cell lines (MDA-MB-231, MDA-MB-468), 150 nM of Luvixasertib significantly accelerated
mitosis and increased the frequency of mitotic errors like lagging chromosomes and anaphase
bridges.[7]
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Parameter Cell Line Concentration Effect

TTK/Mps1 Inhibition[3]

IC50 (Kinase Assay) - 1.7 nM ]
Mps1

Cellular Mps1 EC50 - 6.5 nM Autophosphorylation
Inhibition[2]

Inhibition of Cell
Growth[2]

Median Growth IC50 Broad Cancer Panel 15 nM

Dose-dependent
Aneuploidy Induction HCT116 50-100 nM increase in aneuploid
cells[3][4]

Accumulation of
Apoptosis Induction HCT116 50-100 nM apoptotic cells from
16h[3][4]

2- to 3-fold reduction
Mitotic Acceleration TNBC Cell Lines 150 nM S
in mitotic timing[7]

In Vivo Efficacy

Oral, once-daily administration of Luvixasertib demonstrated significant, dose-dependent
tumor growth inhibition (TGI) in various cell line-derived xenograft (CDX) and patient-derived
xenograft (PDX) models.
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Dosage (Oral, Tumor Growth
Cancer Model Xenograft Type . o

Daily) Inhibition (TGI)
TNBC MDA-MB-231 CDX 5 mg/kg 74%[2][8]
6 mg/kg 89%[2][8]
TNBC MDA-MB-468 CDX 5 mg/kg 75%][3][8]
6 mg/kg 94%][3][8]

_ Platinum-Resistant
Ovarian Cancer 6.5 mg/kg 61%[3][4]
PDX

7.5 mg/kg 97%(3][4]

Clinical Development

Luvixasertib has been evaluated in Phase I/ll clinical trials for patients with advanced solid
tumors.

Phase | Study (NCT02792465)

This first-in-human, multi-center dose-escalation study was designed to determine the safety,
tolerability, pharmacokinetics (PK), and maximum tolerated dose (MTD) of Luvixasertib in
patients with advanced solid tumors.[1][9]

o Key Findings:
o The MTD was established at 168 mg administered orally once daily.[10]
o The primary dose-limiting toxicity was manageable and reversible neutropenia.[10]

o In a heavily pre-treated population (n=47), 5 patients (10.6%) achieved a confirmed partial
response (PR), and 25 patients (53.2%) exhibited disease control.[10][11]

o Responses were observed in patients with ER+/HER2- breast cancer and hepatocellular
carcinoma.[11]

o The median duration of response for breast cancer patients was 256 days.[10][11]
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Clinical Trial ID Phase Status Key Outcomes

MTD: 168 mg/day;
RP2D: 168 mg/day;
NCT02792465 Phase | Active, not recruiting cPR Rate: 10.6%;
Disease Control Rate:
53.2%[10][11]

Evaluating
Luvixasertib as

monotherapy and in
TWT-203

Phase I/l Recruiting combination with
(NCT05251714)

fulvestrant in
ER+/HER2- breast
cancer.[10][12]

Evaluating
Luvixasertib in

combination with
CCTG IND.236

Phase I/l Active, not recruiting paclitaxel in
(NCT03568422)

advanced/metastatic
HER2-negative breast

cancer.[12]

Key Experimental Protocols
Cell Viability / Growth Inhibition Assay (SRB Assay)

This protocol assesses the effect of Luvixasertib on cell proliferation.

o Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to
adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of Luvixasertib (e.g., 20 pM to 10
1M) or DMSO as a vehicle control.[2] A baseline plate of untreated cells is fixed at the time of
treatment (TO).

¢ Incubation: Incubate the plates for a period of 5 days at 37°C in a humidified incubator.[2]
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Cell Fixation: After incubation, gently aspirate the media and fix the cells with 10%
trichloroacetic acid (TCA).

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B
(SRB) solution in 1% acetic acid.

Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM
Tris base solution.

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control,
after correcting for the TO reading. Determine the IC50 value using non-linear regression
analysis.[2]
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Caption: Workflow for a Sulforhodamine B (SRB) cell viability assay.
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Aneuploidy Analysis via Flow Cytometry

This protocol quantifies the induction of aneuploidy following Luvixasertib treatment.

Cell Culture: Culture cells (e.g., HCT116) and treat with various concentrations of
Luvixasertib (e.g., 0, 50, 100, 300 nM) or DMSO for 48-72 hours.[3][7]

Cell Harvest: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while
vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution
containing Propidium lodide (PI) and RNase A.

Incubation: Incubate in the dark at room temperature for 30 minutes.
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

Analysis: Gate the cell populations based on their DNA content (e.g., 2n, 4n, >4n). Quantify
the percentage of cells exhibiting aneuploid (>4n) DNA content in treated versus control
samples.[7]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of Luvixasertib in an animal model.

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million MDA-MB-
231 cells) suspended in Matrigel into the flank of immunocompromised mice (e.g.,
NOD/SCID).

Tumor Growth: Monitor animals until tumors reach a palpable, established size (e.g., 100-
150 mms).

Randomization: Randomize mice into treatment and control groups.

Drug Administration: Administer Luvixasertib orally via gavage once daily at specified doses
(e.q., 5 or 6 mg/kg).[3][4] The control group receives the vehicle solution.
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e Monitoring: Measure tumor volume (using calipers) and body weight three times per week.[2]

» Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the
control group reach a predetermined maximum size.

¢ Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group
compared to the vehicle control group at the end of the study.

Conclusion

Luvixasertib (CFI-402257) is a highly potent and selective TTK/Mps1 inhibitor with a well-
defined mechanism of action centered on the disruption of the Spindle Assembly Checkpoint.
Its ability to induce mitotic catastrophe and apoptosis in cancer cells has been robustly
demonstrated in both in vitro and in vivo preclinical models. Early-phase clinical trials have
established a manageable safety profile and shown promising signs of anti-tumor activity in
heavily pre-treated patients with advanced solid tumors, particularly breast cancer. Ongoing
clinical studies will further delineate its efficacy as a monotherapy and in combination with other
anti-cancer agents, positioning Luvixasertib as a promising novel therapeutic for cancers
characterized by aneuploidy and mitotic checkpoint dependency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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